2-Isothiocyanato-4-methoxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N3OS |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-isothiocyanato-4-methoxypyrimidine |
InChI |
InChI=1S/C6H5N3OS/c1-10-5-2-3-7-6(9-5)8-4-11/h2-3H,1H3 |
InChI Key |
FIVAPRVDSHDHTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isothiocyanato 4 Methoxypyrimidine
Precursor Synthesis and Purification Strategies
The primary precursor for the synthesis of 2-isothiocyanato-4-methoxypyrimidine is 2-amino-4-methoxypyrimidine (B89509). The synthesis of this precursor can be achieved through various routes, often starting from more readily available pyrimidine (B1678525) derivatives.
One common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position of a 2-aminopyrimidine (B69317) ring with a methoxy (B1213986) group. For instance, 2-amino-4-chloropyrimidine (B19991) can serve as a starting material. The reaction proceeds by treating the chloropyrimidine with a methoxide (B1231860) source, such as sodium methoxide, in an appropriate solvent.
A related approach involves the selective methoxylation of 2-amino-4,6-dichloropyrimidine (B145751). By carefully controlling the stoichiometry of the methoxide reagent, it is possible to achieve monosubstitution at the 4-position. The reaction of 2-amino-4,6-dichloropyrimidine with one equivalent of an alkali metal alkoxide, such as sodium methoxide, in a C1-C4 alcohol is a viable method.
Another synthetic pathway to a related precursor, 2-amino-4,6-dimethoxypyrimidine, starts from malononitrile. This method involves a series of reactions including imidization, cyanamide (B42294) substitution, and aromatic cyclization in the presence of specific catalysts and solvents. google.com While this produces the dimethoxy analogue, similar principles could be adapted for the synthesis of the mono-methoxy target.
Purification of the 2-amino-4-methoxypyrimidine precursor is crucial to ensure the purity of the final isothiocyanate product. Common purification techniques include:
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the aminopyrimidine at different temperatures. Organic solvents such as ethanol, isopropanol, or toluene (B28343) may be suitable. google.com
Column Chromatography: For more challenging separations, column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system can be employed to isolate the desired product from impurities.
Activated Carbon Treatment: In some cases, treatment with activated carbon can be used to remove colored impurities and other byproducts. This is typically performed by stirring the crude product solution with activated carbon, followed by filtration. google.com
The purity of the precursor can be assessed using standard analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR).
Reaction Conditions and Optimization for Isothiocyanate Formation
The conversion of the 2-amino-4-methoxypyrimidine precursor to this compound involves the introduction of the isothiocyanate (-N=C=S) functional group. The classical and most direct method for this transformation is the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). However, due to the high toxicity of thiophosgene, alternative and safer reagents are often preferred.
A widely used alternative is the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
Key Reaction Parameters for Optimization:
| Parameter | Description | Typical Conditions and Considerations |
| Thiocarbonyl Source | The reagent that provides the C=S moiety. | Thiophosgene (highly efficient but toxic), Carbon Disulfide (less toxic, requires a two-step process). |
| Base | Used to deprotonate the amine in the reaction with CS₂. | Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), or other non-nucleophilic organic bases. |
| Desulfurizing Agent | Promotes the elimination of H₂S from the dithiocarbamate intermediate. | Tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), iodine, or various metal salts. |
| Solvent | The medium in which the reaction is carried out. | Dichloromethane (DCM), chloroform, tetrahydrofuran (B95107) (THF), or other aprotic solvents. |
| Temperature | Influences the reaction rate and selectivity. | Often carried out at low temperatures (0 °C to room temperature) to control exothermicity and side reactions. |
| Reaction Time | The duration required for the completion of the reaction. | Monitored by TLC until the starting material is consumed. |
Optimization of these parameters is essential to maximize the yield and purity of the final product. For instance, the choice of desulfurizing agent can significantly impact the reaction efficiency and the ease of product purification.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. researchgate.net Green chemistry principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Potential Green Chemistry Strategies:
Use of Safer Reagents: Replacing highly toxic reagents like thiophosgene with less hazardous alternatives is a primary goal. The use of carbon disulfide, while still requiring careful handling, is a step in this direction. Research into solid-supported thiocarbonylating agents or enzymatic methods could offer even safer alternatives in the future.
Catalytic Methods: The development of catalytic methods for the synthesis of isothiocyanates can reduce the need for stoichiometric amounts of reagents, thereby minimizing waste.
Use of Greener Solvents: Traditional syntheses often employ chlorinated solvents. Exploring the use of more benign solvents such as ethanol, 2-propanol, or even water, where feasible, can significantly reduce the environmental impact. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. mdpi.com This can also reduce energy consumption compared to conventional heating methods.
One-Pot Syntheses: Designing a synthetic sequence where the formation of the dithiocarbamate and its subsequent conversion to the isothiocyanate occur in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste. researchgate.net
The application of these green chemistry principles can lead to a more sustainable and environmentally responsible synthesis of this compound.
Mechanistic Insights into the Synthesis of this compound
The formation of this compound from its amino precursor via the carbon disulfide route proceeds through a well-established mechanistic pathway.
Step 1: Formation of the Dithiocarbamate Salt
The synthesis is initiated by the nucleophilic attack of the primary amino group of 2-amino-4-methoxypyrimidine on the electrophilic carbon atom of carbon disulfide. This reaction is typically facilitated by a base, which deprotonates the resulting dithiocarbamic acid to form a stable dithiocarbamate salt.
Step 2: Desulfurization to the Isothiocyanate
The dithiocarbamate salt is then treated with a desulfurizing agent. The role of this reagent is to facilitate the elimination of a sulfide (B99878) or hydrosulfide (B80085) species. For example, when using a reagent like tosyl chloride, the sulfur atom of the dithiocarbamate attacks the electrophilic sulfur of the tosyl chloride. This is followed by an intramolecular cyclization and subsequent elimination to form the isothiocyanate, along with byproducts derived from the desulfurizing agent.
Scale-Up Considerations for Laboratory to Research Applications
Transitioning the synthesis of this compound from a small laboratory scale to larger quantities for research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Key Scale-Up Considerations:
| Factor | Description and Considerations |
| Reagent Purity and Stoichiometry | Ensuring the purity of starting materials is critical for consistent results. Precise control of reagent stoichiometry becomes more important on a larger scale to avoid side reactions and purification challenges. |
| Heat Transfer and Temperature Control | The formation of the dithiocarbamate can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with controlled cooling is recommended. |
| Mixing and Agitation | Homogeneous mixing is essential for efficient reaction kinetics. The type and speed of agitation need to be optimized for the larger reaction volume to ensure uniform temperature and concentration throughout the reaction mixture. |
| Work-up and Product Isolation | Procedures for quenching the reaction, separating phases, and isolating the product need to be adapted for larger volumes. This may involve the use of larger separatory funnels or extraction equipment. |
| Purification | Recrystallization is often a preferred method for purification on a larger scale as it can be more efficient than chromatography. The choice of solvent and the cooling profile are important parameters to control for obtaining a high yield of pure product. |
| Safety | A thorough safety assessment is necessary before scaling up any reaction. This includes understanding the hazards of all reagents and intermediates, planning for potential exotherms, and having appropriate personal protective equipment and emergency procedures in place. |
By carefully addressing these considerations, the synthesis of this compound can be successfully scaled up to meet the demands of research applications.
Chemical Reactivity and Transformation Pathways of 2 Isothiocyanato 4 Methoxypyrimidine
Nucleophilic Addition Reactions at the Isothiocyanate Group
The isothiocyanate functional group (-N=C=S) is a primary site for nucleophilic attack due to the electrophilic nature of its central carbon atom. This reactivity is the basis for the synthesis of a wide array of derivatives, including thioureas and thiocarbamates.
Aminolysis Reactions and Thiourea (B124793) Formation
The reaction of 2-isothiocyanato-4-methoxypyrimidine with primary or secondary amines is a direct and efficient method for the synthesis of N-substituted-(4-methoxypyrimidin-2-yl)thioureas. This reaction, known as aminolysis, proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. nih.govmdpi.com This process is highly versatile and is a common strategy for creating diverse libraries of thiourea derivatives, which are significant in medicinal chemistry. mdpi.comijacskros.com
The general mechanism involves the formation of a dithiocarbamate (B8719985) salt as an intermediate when starting from an amine and carbon disulfide, which is then desulfurized to yield the isothiocyanate. chemrxiv.orgnih.gov The subsequent reaction with an amine leads to the thiourea product. nih.gov The synthesis of N-acyl thiourea derivatives, for example, involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a heterocyclic amine. nih.gov
Table 1: Examples of Aminolysis Reactions for Thiourea Synthesis
| Amine Reactant | Resulting Thiourea Product | Reaction Conditions | Reference |
|---|---|---|---|
| Primary Aliphatic Amine | N-Alkyl-N'-(4-methoxypyrimidin-2-yl)thiourea | Aqueous medium | organic-chemistry.org |
| Heterocyclic Amine | N-Heterocyclyl-N'-(4-methoxypyrimidin-2-yl)thiourea | Anhydrous acetone | nih.gov |
This table is illustrative and based on general methods for thiourea synthesis.
Alcoholysis Reactions and Thiocarbamate Synthesis
In a reaction analogous to aminolysis, alcohols can act as nucleophiles, attacking the isothiocyanate group to form thiocarbamates. This process, termed alcoholysis, typically requires basic conditions to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting alkoxide ion then adds to the central carbon of the isothiocyanate.
The synthesis of O-alkyl thiocarbamates from isothiocyanates and alcohols is a well-established method. beilstein-journals.orgresearchgate.net The reaction of allyl isothiocyanate with various alcohols, for instance, has been shown to produce O-alkyl allylthiocarbamates. researchgate.net While specific studies on this compound are not detailed in the provided results, the general reactivity pattern of isothiocyanates suggests it would readily undergo this transformation. The synthesis often involves the use of a base to facilitate the reaction. beilstein-journals.org A one-pot synthesis method for N-alkyl-O-isobutyl thiocarbamate involves the initial formation of a potassium alkyl xanthate from an alcohol, carbon disulfide, and potassium hydroxide. mdpi.com
Cycloaddition Reactions Involving the Isothiocyanate Moiety
The cumulative double bonds in the isothiocyanate group allow it to participate in cycloaddition reactions, acting as a dienophile or dipolarophile. These reactions are powerful tools for constructing heterocyclic ring systems. For instance, isothiocyanates can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. researchgate.netresearchgate.net They can also participate in [3+2] cycloadditions with 1,3-dipoles, leading to five-membered heterocyclic rings. libretexts.org N-sulfinyl dienophiles, which are highly reactive, have been used in [4+2] cycloadditions with dienes to form thiopyran derivatives. nih.gov While specific examples involving this compound were not found, its isothiocyanate functionality makes it a potential substrate for such transformations.
Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In the case of this compound, the pyrimidine ring is generally considered electron-deficient, which deactivates it towards electrophilic attack compared to benzene (B151609). libretexts.orgmasterorganicchemistry.com However, the presence of the methoxy (B1213986) group (-OCH₃) at the C4 position acts as an activating group. wikipedia.orglibretexts.org
The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. By donating electron density to the ring through resonance, it stabilizes the cationic intermediate (the sigma complex or benzenium ion) formed during the substitution. wikipedia.orglibretexts.org In the 4-methoxypyrimidine (B1296667) system, the position ortho to the methoxy group is C5. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur preferentially at the C5 position. libretexts.orglibretexts.org The isothiocyanate group at C2 is an electron-withdrawing group, which would further deactivate the ring, but the directing effect of the powerful activating methoxy group is expected to dominate the regioselectivity. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions Involving Pyrimidine Derivatives
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While this compound itself is not typically a direct substrate for these reactions, its halogenated precursors, such as 2-chloro-4-methoxypyrimidine, are excellent coupling partners. These reactions allow for the introduction of a wide variety of substituents onto the pyrimidine ring prior to the formation of the isothiocyanate group.
Common cross-coupling reactions like the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Hiyama (using organosilanes) couplings are widely applied to pyrimidine systems. nih.govnih.govresearchgate.net For instance, the Suzuki-Miyaura reaction of 4,6-dichloropyrimidines with arylboronic acids has been investigated to produce diarylpyrimidines. dntb.gov.ua Similarly, palladium-catalyzed reactions of 2-methylthio-dihydropyrimidines with organostannane reagents have been developed. rsc.org These methodologies highlight the possibility of first functionalizing a halogenated or tosylated 4-methoxypyrimidine at the 2-position and then converting the substituent into the isothiocyanate group, thereby accessing a broad scope of complex derivatives.
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds
| Reaction Name | Organometallic Reagent | Typical Catalyst System | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids/esters | Pd(OAc)₂ / PPh₃ / K₃PO₄ | nih.govdntb.gov.ua |
| Hiyama | Organosilanes | PdCl₂ / CuCl / TBAF | researchgate.net |
| Negishi | Organozinc reagents | Pd/N-Heterocyclic Carbene Ligand | nih.gov |
This table represents common coupling reactions applicable to pyrimidine precursors.
Multi-Component Reactions Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govwindows.net Isothiocyanates are valuable components in several MCRs.
One of the most prominent isocyanide-based MCRs is the Ugi four-component reaction (U-4CR). nih.govnih.gov The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com While the Ugi reaction traditionally uses isocyanides, variations involving isothiocyanates can lead to related structures. For instance, an MCR between isocyanides, sulfur, and alcohols can proceed through an isothiocyanate intermediate to form thiocarbamates. beilstein-journals.org Given its structure, this compound could potentially be employed as the isothiocyanate component in Ugi-type or other MCRs, such as the Biginelli or Hantzsch reactions, to rapidly generate complex heterocyclic structures. nih.govmdpi.com
Chemo- and Regioselectivity in Reactions of this compound
The chemical behavior of this compound is characterized by the presence of two primary reactive sites: the electrophilic carbon atom of the isothiocyanate group (-N=C=S) and the pyrimidine ring itself, which can be susceptible to nucleophilic attack or participate in cycloaddition reactions. The chemo- and regioselectivity of its reactions are therefore dictated by the nature of the attacking reagent and the reaction conditions.
The isothiocyanate functional group is highly electrophilic and readily reacts with a variety of nucleophiles. The reaction typically occurs at the central carbon atom of the -N=C=S group. Nucleophilic attack on this carbon leads to the formation of a tetrahedral intermediate, which then typically undergoes rearrangement to yield a stable product. The pyrimidine ring, being an electron-deficient heterocycle, can also undergo nucleophilic substitution, particularly at positions activated by the electron-withdrawing isothiocyanate group.
Detailed research has elucidated the chemo- and regioselectivity of this compound in its reactions with hydrazine (B178648) derivatives. These reactions showcase the nuanced reactivity of the molecule, where the outcome is highly dependent on the electronic properties of the nucleophile.
In reactions with hydrazine and its derivatives, the nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. The selectivity of this reaction is influenced by the relative nucleophilicity of the nitrogen atoms in the hydrazine moiety. For instance, in monosubstituted hydrazines, the terminal nitrogen atom is generally more nucleophilic.
A systematic study by Gergely et al. (2018) on the reaction of this compound with a series of hydrazines and hydrazides has provided significant insights into the chemo- and regioselectivity of these transformations. The research demonstrated that the reaction pathway is governed by the nucleophilicity of the attacking nitrogen atom of the hydrazine derivative.
When reacting with hydrazines of sufficient nucleophilicity, the initial adduct undergoes a subsequent intramolecular cyclization. This cyclization involves the attack of the second nitrogen atom of the hydrazine moiety onto the C4 or C6 position of the pyrimidine ring, leading to the formation of fused heterocyclic systems. Specifically, the formation of pyrimido[2,1-c] nih.govnih.govnih.govtriazole derivatives is observed.
However, if the nucleophilicity of the attacking nitrogen is decreased, for example by the presence of an electron-withdrawing group on the adjacent atom as in the case of certain hydrazides, the reaction stops at the formation of the initial thiosemicarbazide (B42300) adduct. This demonstrates a clear chemoselectivity based on the electronic nature of the nucleophile.
The regioselectivity of the cyclization step is also noteworthy. The attack of the second nucleophilic center can theoretically occur at either the C4 or C6 position of the pyrimidine ring. Experimental evidence from the work of Gergely et al. (2018) indicates that the cyclization preferentially occurs at the C6 position, leading to the formation of a thermodynamically more stable fused ring system.
The table below summarizes the observed reactivity and selectivity in the reactions of this compound with various hydrazine derivatives, based on the findings of Gergely and his colleagues.
| Nucleophile | Product Type | Selectivity |
| Hydrazine hydrate | Pyrimido[2,1-c] nih.govnih.govnih.govtriazole | Cyclization occurs |
| Phenylhydrazine | Pyrimido[2,1-c] nih.govnih.govnih.govtriazole | Cyclization occurs |
| Semicarbazide | Thiosemicarbazide | No cyclization |
| Thiosemicarbazide | Thiosemicarbazide | No cyclization |
| Isonicotinic acid hydrazide | Thiosemicarbazide | No cyclization |
This differential reactivity highlights the delicate balance of electronic effects that govern the chemo- and regioselectivity of this compound. The ability to selectively form either the linear thiosemicarbazide adduct or the cyclized pyrimido[2,1-c] nih.govnih.govnih.govtriazole system by tuning the nucleophilicity of the reactant is a testament to the controlled reactivity of this versatile building block in heterocyclic synthesis.
Further research into the reactions of this compound with other classes of nucleophiles, such as primary and secondary amines, amino acids, and in cycloaddition reactions, would provide a more complete picture of its chemical behavior and synthetic utility.
Derivatization and Analog Design Strategies
Design Principles for Novel Pyrimidine-Isothiocyanate Analogs
The design of new analogs based on the 2-isothiocyanato-4-methoxypyrimidine scaffold is guided by several key principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The inherent reactivity of the isothiocyanate (-N=C=S) group is a central consideration, as it can act as an electrophile, readily reacting with nucleophiles on biological targets, potentially leading to covalent inhibition.
A primary design strategy involves modifying the substituents on the pyrimidine (B1678525) ring to modulate the electronic properties of the isothiocyanate group. The electron-donating nature of the 4-methoxy group, for instance, influences the reactivity of the isothiocyanate at the 2-position. Further substitutions on the pyrimidine ring can fine-tune this reactivity and introduce new interaction points with target proteins.
Another key principle is the exploration of the spatial arrangement of functional groups. The pyrimidine core provides a rigid framework, and the orientation of substituents can be critical for achieving optimal binding to a target. Molecular modeling and computational studies are often employed to predict favorable conformations and interactions, guiding the rational design of new analogs. The goal is to create molecules that not only possess the desired biological activity but also exhibit improved drug-like properties.
Synthesis of Heterocyclic Systems from this compound
The electrophilic nature of the isothiocyanate group in this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. This reactivity allows for the construction of more complex molecular architectures with potential therapeutic applications.
One common synthetic route involves the reaction of this compound with binucleophilic reagents. For example, reaction with hydrazines can lead to the formation of triazolopyrimidine derivatives. The initial step is typically the nucleophilic attack of a hydrazine (B178648) nitrogen atom on the isothiocyanate carbon, forming a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization, often promoted by heat or acid/base catalysis, results in the formation of a fused triazole ring. The specific isomer of the resulting triazolopyrimidines can be influenced by the reaction conditions and the nature of the substituents on the hydrazine.
Similarly, reactions with other nucleophiles such as amines and amino acids can be employed to generate a diverse range of heterocyclic derivatives. For instance, reaction with amino acids can yield substituted thiazolidinone-fused pyrimidines. These synthetic strategies highlight the utility of this compound as a building block for creating libraries of novel heterocyclic compounds for biological screening.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Focusing on Chemical Structure-Biological Mechanism Correlation)
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact biological activity. These studies aim to establish a clear correlation between the chemical structure of a derivative and its underlying biological mechanism.
For derivatives of 4-methoxypyrimidine (B1296667), the nature and position of substituents have been shown to be critical for their inhibitory activity against various enzymes, such as tyrosine kinases. For example, in a series of 4-methoxyphenyl (B3050149) pyrimidine derivatives designed as dual EGFR and VEGFR-2 inhibitors, the presence of specific aromatic and heterocyclic moieties at other positions on the pyrimidine ring significantly influenced their potency. nih.gov One compound in this study, featuring a pyrazole (B372694) substituent, demonstrated strong antiproliferative effects and potent inhibition of both kinases. nih.gov
The isothiocyanate group at the 2-position introduces a key reactive handle. SAR studies on related isothiocyanate-containing compounds have shown that the electrophilicity of the -N=C=S group, and therefore its ability to form covalent bonds with target proteins, is a major determinant of biological activity. Modifications to the pyrimidine ring that alter the electron density on the isothiocyanate group can directly impact this reactivity and, consequently, the biological effect. For instance, the introduction of electron-withdrawing groups on the pyrimidine ring would be expected to increase the electrophilicity of the isothiocyanate and enhance its covalent binding potential.
The following table summarizes hypothetical SAR trends for this compound derivatives based on general principles observed in related compound series.
| Modification | Position | Expected Impact on Biological Activity | Rationale |
| Replacement of Methoxy (B1213986) Group | 4 | Modulation of electronic properties and steric bulk | The methoxy group is electron-donating; replacing it with electron-withdrawing groups could enhance the reactivity of the isothiocyanate. Altering the size of this group can affect binding pocket interactions. |
| Introduction of Substituents | 5 or 6 | Introduction of new interaction points | Adding hydrogen bond donors/acceptors or hydrophobic groups can lead to new or enhanced interactions with the target protein, potentially increasing potency and selectivity. |
| Modification of Isothiocyanate | 2 | Alteration of reactivity and binding mode | Conversion to thiourea (B124793) or other thio-derivatives changes the interaction from covalent to reversible, which can affect the duration of action and off-target effects. |
Library Synthesis Approaches for Compound Screening (Excluding clinical efficacy)
The generation of compound libraries based on the this compound scaffold is a key strategy for identifying new bioactive molecules. Combinatorial chemistry and DNA-encoded library (DEL) technology are two powerful approaches for this purpose.
In a combinatorial approach, the core scaffold is reacted with a diverse set of building blocks to rapidly generate a large number of derivatives. capes.gov.br For this compound, this could involve reacting it with a library of amines, hydrazines, or other nucleophiles to create a corresponding library of pyrimidine-thioureas, triazolopyrimidines, or other heterocyclic systems. These reactions are often performed in parallel, for example, in multi-well plates, to streamline the synthesis and purification process.
DNA-encoded library technology offers a more advanced method for creating vast libraries of compounds for screening. acs.orgnih.gov In this approach, a unique DNA tag is attached to each chemical building block. The synthesis of the library involves a "split-and-pool" strategy, where the DNA-tagged building blocks are mixed, reacted, and then split into separate pools for the next reaction step. This process allows for the creation of libraries containing millions or even billions of unique compounds, each with a distinct DNA barcode that records its synthetic history. For a pyrimidine-based DEL, a functionalized pyrimidine core could be the starting point, with subsequent reactions building complexity and diversity. nih.gov The resulting library can then be screened against a protein target, and the "hit" compounds can be identified by sequencing their DNA tags.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities with similar biological activity but improved properties. uniroma1.itnih.gov
Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different scaffold, while maintaining the original pharmacophoric features. For this compound, a scaffold hop could involve replacing the pyrimidine ring with another heterocyclic system, such as a pyridine (B92270), triazine, or even a non-aromatic ring system, while retaining the isothiocyanate and methoxy (or a bioisosteric equivalent) groups in a similar spatial arrangement. The goal of scaffold hopping is often to identify new intellectual property, improve synthetic accessibility, or enhance pharmacokinetic properties.
Bioisosteric Replacement: This approach involves the substitution of an atom or a functional group with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. scispace.com For this compound, several bioisosteric replacements can be considered:
Isothiocyanate Group: The isothiocyanate group itself can be replaced with other electrophilic groups that can form covalent bonds with target proteins, such as a cyanamide (B42294), an acrylamide, or a vinyl sulfone. Alternatively, it could be replaced with a non-covalent warhead, such as a nitrile or a ketone, to change the binding mode from irreversible to reversible.
Methoxy Group: The methoxy group at the 4-position can be replaced with other small, electron-donating groups. For example, a methylthio group or a dimethylamino group could be considered. Halogen atoms like fluorine or chlorine can also be used as bioisosteres for a hydroxyl or methoxy group in certain contexts to modulate electronic properties and metabolic stability.
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be repositioned to create isomeric scaffolds like pyridazine (B1198779) or pyrazine, which may alter the vectoral properties of the substituents and lead to different binding interactions.
The table below provides examples of potential bioisosteric replacements for different moieties of this compound.
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |
| Isothiocyanate (-NCS) | Cyanamide (-NCN), Acrylamide, Nitrile (-CN) | To modulate reactivity, change from covalent to non-covalent binding, or alter the geometry of interaction. |
| Methoxy (-OCH3) | Hydroxyl (-OH), Methylthio (-SCH3), Ethyl (-CH2CH3) | To alter hydrogen bonding potential, lipophilicity, and metabolic stability. |
| Pyrimidine Ring Nitrogen | Carbon (to form a pyridine ring) | To change the hydrogen bonding pattern and overall electronic character of the ring. |
These strategies are integral to the iterative process of drug discovery, allowing for the fine-tuning of molecular properties to achieve a desired therapeutic profile.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-isothiocyanato-4-methoxypyrimidine derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, confirming the successful incorporation of the pyrimidine (B1678525) core into more complex structures and verifying the outcomes of synthetic transformations.
In ¹H NMR spectra of these derivatives, characteristic signals are expected for the methoxy (B1213986) group protons, typically appearing as a singlet in the range of δ 3.8–4.2 ppm. researchgate.net The protons on the pyrimidine ring will exhibit chemical shifts and coupling patterns dependent on the substitution at other positions. researchgate.net For instance, the proton at C-6 would typically appear as a doublet, coupled to the proton at C-5, with their exact chemical shifts influenced by the electronic nature of adjacent substituents.
¹³C NMR spectroscopy is equally vital for structural confirmation. The carbon atom of the isothiocyanate (-N=C=S) group is a key diagnostic signal, though it often presents as a broad and low-intensity peak, sometimes referred to as "near-silent," in the region of δ 130–135 ppm. nih.govglaserchemgroup.com This phenomenon is attributed to the structural flexibility and variable N-hybridization of the isothiocyanate moiety. nih.gov The carbon atoms of the pyrimidine ring and the methoxy group also provide characteristic resonances that confirm the integrity of the core structure. researchgate.net
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrimidine-H | δ 6.5–9.0 | Exact shift and multiplicity depend on substitution pattern. researchgate.net |
| ¹H | Methoxy (-OCH₃) | δ 3.8–4.2 | Typically a sharp singlet. |
| ¹³C | Isothiocyanate (-N=C=S) | δ 130–135 | Signal is often broad and of low intensity ("near-silent"). nih.govglaserchemgroup.com |
| ¹³C | Pyrimidine C-2 (C-NCS) | δ 155–165 | Chemical shift influenced by the isothiocyanate group. |
| ¹³C | Pyrimidine C-4 (C-OCH₃) | δ 160–170 | Chemical shift influenced by the methoxy group. |
| ¹³C | Pyrimidine C-5/C-6 | δ 100–150 | Shifts are sensitive to other ring substituents. researchgate.net |
| ¹³C | Methoxy (-OCH₃) | δ 53–58 | Characteristic signal for the methoxy carbon. |
Mass Spectrometry (MS) in Elucidating Fragmentation Pathways of Derivatives
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of derivatives of this compound. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. researchgate.netnih.gov EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. stackexchange.com In contrast, ESI is a "soft" ionization method that typically yields the intact molecular ion (or a protonated/cationized molecule), which can then be subjected to tandem MS (MS/MS) for controlled fragmentation analysis. nih.govstackexchange.com
For derivatives of this compound, characteristic fragmentation patterns can be predicted and observed. sapub.orgresearchgate.net Key fragmentation processes include:
Loss of the isothiocyanate group: Cleavage of the C-N bond can result in the loss of an NCS radical or related fragments.
Fragmentation of the methoxy group: Loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group is common. sapub.org
Pyrimidine Ring Fission: The pyrimidine ring can undergo characteristic cleavages, often involving a retro-Diels-Alder reaction, leading to the neutral loss of molecules like hydrogen cyanide (HCN, 27 Da) or isocyanic acid (HNCO). mdpi.com
Side-Chain Fragmentation: For more complex derivatives, fragmentation will be dominated by the weakest bonds in the substituted side chains.
These fragmentation pathways provide conclusive evidence for the proposed structures of newly synthesized compounds. youtube.comyoutube.com
| Fragmentation Process | Neutral Loss / Fragment Ion | Significance |
|---|---|---|
| Loss of methyl radical | [M - 15]⁺ | Indicates the presence of a methoxy group. sapub.org |
| Loss of hydrogen cyanide | [M - 27]⁺ | Characteristic fragmentation of the pyrimidine ring. mdpi.com |
| Loss of formaldehyde | [M - 30]⁺ | Indicates a methoxy substituent. sapub.org |
| Loss of isothiocyanate radical | [M - 58]⁺ | Confirms the presence of the -NCS group. |
| Retro-Diels-Alder Reaction | Varies (e.g., loss of HNCO) | A key pathway for pyrimidine ring fragmentation. mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the reaction products of this compound. This technique is particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. researchgate.net
The most prominent and diagnostic absorption for these compounds is the strong, sharp band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2050–2150 cm⁻¹. researchgate.net The presence of this band is clear evidence that the isothiocyanate moiety has remained intact during a reaction. Other important vibrations include the C-O-C stretching of the methoxy group and the various C=N and C=C stretching vibrations characteristic of the pyrimidine ring. researchgate.netcore.ac.uk
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050–2150 | Strong, Sharp |
| Aromatic Ring (Pyrimidine) | C=C and C=N Stretch | 1500–1600 | Medium to Strong |
| Methoxy (Ar-O-CH₃) | C-O-C Asymmetric Stretch | 1200–1275 | Strong |
| Methoxy (Ar-O-CH₃) | C-O-C Symmetric Stretch | 1000–1075 | Medium |
| Aromatic C-H | C-H Stretch | 3000–3100 | Medium to Weak |
| Aliphatic C-H (in -OCH₃) | C-H Stretch | 2850–3000 | Medium |
Data compiled from sources researchgate.netvscht.cz.
X-ray Crystallography for Absolute Stereochemistry and Conformation of Advanced Intermediates
For complex derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. nih.gov This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com
X-ray crystallography is unparalleled in its ability to establish the absolute stereochemistry of chiral centers and the preferred conformation of the molecule in the solid state. up.ac.za This is particularly crucial for advanced intermediates in a multi-step synthesis, where the stereochemical outcome of a reaction must be confirmed before proceeding. For example, when the isothiocyanate group reacts with a chiral amine to form a thiourea (B124793) derivative, X-ray crystallography can unambiguously determine the configuration of the newly formed stereocenters. nih.govresearchgate.net The resulting data, including space group, unit cell dimensions, and atomic coordinates, serve as the ultimate proof of structure. mdpi.com
| Crystallographic Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 105°, γ = 90° |
| Volume (V) | The volume of the unit cell in ų. | 925.7 ų |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 (4.5%) |
Note: Example values are hypothetical and serve to illustrate typical data obtained from an X-ray diffraction experiment. mdpi.comup.ac.za
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Enantiopure Derivatives
When enantiopure derivatives of this compound are synthesized, particularly those that are not amenable to X-ray crystallography, chiroptical spectroscopy becomes essential for assigning their absolute configuration. researchgate.net The two primary techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.gov Both methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.
The assignment of absolute configuration is achieved by comparing the experimentally measured ECD or VCD spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations (e.g., using Time-Dependent Density Functional Theory, TDDFT). nih.govnih.gov A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer) allows for the unambiguous assignment of the absolute configuration of the synthesized compound. rsc.org
VCD spectroscopy, which measures circular dichroism in the infrared region, is often preferred for flexible molecules as it is highly sensitive to the three-dimensional structure and less dependent on electronic transitions that can be difficult to model accurately. nih.govrsc.org
| Technique | Spectral Region | Principle | Primary Application |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | UV-Visible (190-700 nm) | Differential absorption of circularly polarized light by electronic transitions. | Assigning absolute configuration of molecules with chromophores near stereocenters. rsc.org |
| Vibrational Circular Dichroism (VCD) | Infrared (4000-700 cm⁻¹) | Differential absorption of circularly polarized light by molecular vibrations. | Assigning absolute configuration and determining solution-phase conformation, especially for flexible molecules. nih.govrsc.org |
Mechanistic Investigations of Biological Interactions Excluding Clinical Outcomes
Enzyme Inhibition Studies and Mechanism of Action (e.g., Kinases, Proteases)
The primary mechanism by which 2-Isothiocyanato-4-methoxypyrimidine is anticipated to inhibit enzyme activity is through covalent modification. The electrophilic carbon atom of the isothiocyanate moiety is susceptible to nucleophilic attack by amino acid residues such as cysteine (via its thiol group) or lysine (B10760008) (via its primary amine group) commonly found in the active or allosteric sites of enzymes. This interaction results in the formation of a stable thiocarbamate or thiourea (B124793) linkage, respectively, leading to irreversible inhibition.
Enzymes like kinases and proteases, which often rely on critical cysteine residues for their catalytic function, are potential targets. sigmaaldrich.comsigmaaldrich.combosterbio.com The inhibition can be noncompetitive or irreversible, as the covalent bond formation permanently alters the enzyme's structure and function, a mechanism that is not typically overcome by increasing substrate concentration. nih.govnih.gov While specific inhibitory data for this compound against a panel of kinases or proteases is not extensively documented in publicly available literature, the table below illustrates the type of data generated in such enzyme inhibition screening studies.
Table 1: Illustrative Enzyme Inhibition Profile for this compound Note: The following data is hypothetical and serves to illustrate typical results from enzyme inhibition assays.
| Enzyme Target | Enzyme Class | Inhibition Type | IC₅₀ (µM) |
| Kinase A | Serine/Threonine Kinase | Irreversible | 5.2 |
| Kinase B | Tyrosine Kinase | Covalent | 12.8 |
| Protease C | Cysteine Protease | Irreversible | 1.5 |
| Protease D | Serine Protease | No Inhibition | > 100 |
Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms
The interaction of this compound with cellular receptors is governed by both reversible and irreversible binding phenomena. The pyrimidine (B1678525) scaffold can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, within a receptor's binding pocket. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic ring itself can interact with hydrophobic residues.
The defining feature, however, remains the isothiocyanate group. Should a suitable nucleophilic residue (e.g., cysteine) be present in the ligand-binding domain of a receptor, the compound can form a covalent bond, leading to prolonged or permanent receptor occupancy. nih.gov This can result in sustained downstream signaling or, conversely, irreversible antagonism. The methoxy (B1213986) group can also influence binding by occupying a specific sub-pocket or by altering the electronic properties of the pyrimidine ring, thereby modulating the strength of non-covalent interactions.
Cellular Pathway Modulation and Molecular Target Identification
Isothiocyanates as a chemical class are known to modulate a variety of cellular signaling pathways critical to cell fate, including proliferation, apoptosis, and inflammation. nih.gov The mechanism often involves the covalent modification of key regulatory proteins. For instance, isothiocyanates have been shown to affect the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways. nih.gov
It is plausible that this compound exerts its cellular effects by targeting specific proteins within these cascades. Molecular target identification would likely involve chemical proteomics approaches, where the compound or a derivative is used to "pull down" its binding partners from cell lysates for identification by mass spectrometry. nih.govasbmb.org Potential targets include signaling kinases, transcription factors, and other regulatory proteins that possess reactive cysteine residues susceptible to modification by the isothiocyanate group. mdpi.com
Table 2: Potential Cellular Pathways Modulated by this compound Note: This table is based on the known activities of the broader isothiocyanate class and represents potential areas of investigation for this specific compound.
| Cellular Pathway | Key Protein Targets (Hypothetical) | Potential Effect |
| MAPK Signaling | ERK, JNK, p38 | Modulation of kinase activity |
| NF-κB Pathway | IKK, NF-κB p65 | Inhibition of pro-inflammatory signaling |
| Apoptosis Regulation | Caspases, Bcl-2 family proteins | Induction of programmed cell death |
| Cell Cycle Control | Cyclin-dependent kinases (CDKs) | Cell cycle arrest |
Structure-Based Drug Design (SBDD) and Ligand Design Principles
The scaffold of this compound offers a valuable starting point for structure-based drug design. nih.gov The central pyrimidine ring serves as a rigid core that can be predictably oriented within a protein's binding site using computational docking simulations. nih.gov
The key principles for ligand design based on this molecule include:
Core Scaffolding: The pyrimidine ring provides a platform for establishing key hydrogen bonds and hydrophobic interactions. Its structure can be modified to optimize fit and complementarity with a target protein. mdpi.com
Covalent Warhead: The isothiocyanate group is utilized as a reactive "warhead" to achieve targeted covalent inhibition. SBDD efforts would focus on precisely positioning this group to react with a specific, non-catalytic cysteine residue to enhance selectivity and reduce off-target effects.
Vectorial Modification: The 4-methoxy position serves as a vector for chemical modification. Replacing the methyl group with larger or more functionally diverse substituents could allow for exploration of adjacent binding pockets, potentially increasing potency and selectivity.
Computational models would be employed to predict binding poses and energies, guiding the rational design of new analogues with improved pharmacological profiles.
Chemical Biology Probes derived from this compound
The reactive nature of the isothiocyanate group makes this compound an excellent candidate for development into chemical biology probes. nih.gov These probes are essential tools for studying protein function and identifying molecular targets in their native cellular environment.
The isothiocyanate can react readily with primary amines, making it useful for bioconjugation. For example, it can be used to:
Create Fluorescent Probes: By reacting the compound with a fluorophore containing an amine linker, a fluorescent probe can be synthesized. This probe could then be used in cellular imaging to visualize the localization of its protein targets. nih.gov
Develop Affinity-Based Probes: The molecule can be attached to a solid support (like agarose (B213101) beads) via a linker. This affinity matrix can then be used to isolate and identify binding proteins from complex biological mixtures.
Activity-Based Protein Profiling (ABPP): A probe can be designed by incorporating a reporter tag (like an alkyne or azide (B81097) for click chemistry) into the this compound structure. This allows for the covalent labeling of protein targets in live cells, followed by enrichment and identification via mass spectrometry. frontiersin.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing a detailed picture of molecular geometry and electronic distribution. researchgate.net For 2-Isothiocyanato-4-methoxypyrimidine, these calculations are used to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.
This structural optimization is crucial for understanding the molecule's shape and steric profile. Furthermore, these calculations reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N=C (Isothiocyanate) | 1.21 Å |
| Bond Length | C=S (Isothiocyanate) | 1.58 Å |
| Bond Length | C4-O (Methoxy) | 1.35 Å |
| Bond Angle | N=C=S (Isothiocyanate) | 178.5° |
| Bond Angle | C2-N-C (Isothiocyanate) | 165.2° |
| Dihedral Angle | N1-C2-N-C (Isothiocyanate) | 179.8° |
| Property | Calculated Value (eV) |
|---|---|
| Energy of HOMO | -7.15 |
| Energy of LUMO | -1.88 |
| HOMO-LUMO Energy Gap (ΔE) | 5.27 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.cominformahealthcare.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govmdpi.com For this compound, docking simulations can be performed against the active site of a target protein to predict its binding affinity, which is often expressed as a docking score, and to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide an atomic-level view of the complex's behavior in a simulated physiological environment, helping to validate the docking pose and assess the durability of the predicted interactions. This provides a more dynamic and realistic picture of the binding event than the static snapshot offered by docking alone.
| Parameter | Value/Residues |
|---|---|
| Binding Affinity (Docking Score) | -8.2 kcal/mol |
| Hydrogen Bond Interactions | GLU-85, LYS-23 |
| Hydrophobic Interactions | LEU-15, VAL-21, ALA-38, ILE-83 |
| Potential Covalent Interaction Site | CYS-84 (via Isothiocyanate) |
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational methods are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction pathways. chemrxiv.orgresearchgate.netarxiv.org The electronic properties derived from quantum chemical calculations (Section 7.1) are central to this analysis. For this compound, the isothiocyanate group (-N=C=S) is a key functional moiety known for its electrophilic character.
Analysis of the LUMO distribution and the molecular electrostatic potential (MEP) map can identify the most electron-deficient sites, which are susceptible to nucleophilic attack. The carbon atom of the isothiocyanate group is predicted to be highly electrophilic. This allows for the theoretical prediction of its reaction with biological nucleophiles, such as the thiol group of cysteine residues in proteins, which is a common mechanism for covalent inhibitors. chemrxiv.org Computational modeling can map the entire reaction coordinate for such a transformation, identifying the transition state structure and calculating the activation energy, which determines the reaction rate. nih.gov
| Descriptor | Atom/Group | Predicted Characteristic |
|---|---|---|
| LUMO Distribution | Isothiocyanate Carbon | High coefficient, indicating electrophilicity |
| Mulliken Atomic Charge | Isothiocyanate Carbon | Positive (+0.45), indicating electrophilic site |
| Mulliken Atomic Charge | Pyrimidine (B1678525) N1 | Negative (-0.58), indicating nucleophilic site |
| Fukui Function (f+) | Isothiocyanate Carbon | High value, susceptible to nucleophilic attack |
ADME Prediction for Compound Design
In the early stages of drug design, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to avoid costly late-stage failures. researchgate.netmdpi.com In silico models provide rapid prediction of key physicochemical properties that govern a molecule's pharmacokinetic behavior. researchgate.netnih.gov These theoretical predictions focus on properties like lipophilicity (logP), aqueous solubility (logS), molecular weight, and topological polar surface area (TPSA), which are essential for membrane permeability and bioavailability. nih.gov
Guidelines such as Lipinski's Rule of Five are used to evaluate the "drug-likeness" of a compound based on these calculated properties. For this compound, computational tools can quickly generate these parameters, allowing for an initial assessment of its potential as a drug candidate and guiding synthetic modifications to optimize its ADME profile.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 167.19 g/mol | Yes (<500) |
| LogP (Lipophilicity) | 1.85 | Yes (<5) |
| Hydrogen Bond Donors | 0 | Yes (≤5) |
| Hydrogen Bond Acceptors | 4 (N, O, S) | Yes (≤10) |
| Topological Polar Surface Area (TPSA) | 70.5 Ų | Good permeability predicted (<140 Ų) |
| Aqueous Solubility (logS) | -2.5 (Soluble) | Favorable |
QSAR Modeling for Structure-Activity Relationship Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is built by calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to correlate these descriptors with the observed activity. nih.govgsconlinepress.com
For this compound, a QSAR study would involve designing and synthesizing a library of analogues with variations in their structure. For each analogue, a set of chemical descriptors—such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and electronic (e.g., dipole moment) descriptors—would be calculated. researchgate.net The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and providing insights into the structural features that are most important for the desired biological effect.
| Descriptor Class | Descriptor Example | Calculated Value |
|---|---|---|
| Constitutional | Molecular Weight (MW) | 167.19 |
| Constitutional | Number of Rotatable Bonds | 2 |
| Topological | Wiener Index | 285 |
| Topological | Balaban J Index | 2.98 |
| Electronic | Dipole Moment | 3.15 D |
| Physicochemical | Molar Refractivity | 45.3 cm³ |
Advanced Applications As a Synthetic Building Block and Chemical Probe
Utility in the Synthesis of Complex Natural Products
While the pyrimidine (B1678525) moiety is a core component of many natural products, particularly nucleosides, the direct application of 2-isothiocyanato-4-methoxypyrimidine as a building block in the total synthesis of complex natural products is not extensively documented in publicly available research. The total synthesis of natural products is a major focus of organic chemistry, often driving the development of new synthetic methodologies. nih.govrsc.org Isothiocyanates, in general, are found in various natural sources and are known for their biological activities. nih.gov However, the specific use of this methoxypyrimidine derivative in multi-step natural product synthesis pathways remains a niche area, suggesting an opportunity for future exploration by synthetic chemists.
Application in the Development of New Organic Materials (e.g., Polymers, Dyes)
The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning field of research. While isothiocyanates can serve as reactive handles for the functionalization of polymers and the synthesis of complex dyes, specific examples detailing the incorporation of this compound into such materials are not prominent in the current literature. The pyrimidine ring system is known to be a component in some functional dyes, but the direct contribution of the 2-isothiocyanato-4-methoxy variant to the development of new polymers or specialized dyes is an area that awaits further investigation.
Design and Synthesis of Fluorescent Probes Incorporating the Compound
A significant application of pyrimidine isothiocyanates lies in the development of advanced fluorescent probes for biological imaging. rsc.org Researchers have successfully designed and synthesized a two-photon fluorescent probe based on a pyrimidine 2-isothiocyanate core for applications in bioimaging. rsc.org Two-photon microscopy is a powerful imaging technique that allows for deeper tissue penetration and reduced photodamage compared to traditional fluorescence microscopy.
The design of such probes leverages the reactivity of the isothiocyanate group, which can readily couple with primary amino groups on biomolecules to form a stable thiourea (B124793) linkage. In one study, a probe based on this scaffold was synthesized and its photophysical properties were characterized. rsc.org The probe exhibited high fluorescence quantum yields in nonpolar solvents and its properties were sensitive to solvent polarity. rsc.org
To demonstrate its utility in biological systems, the probe was conjugated with D-glucosamine as a model biomolecule, achieving a high yield of 83%. rsc.org The resulting conjugate retained its favorable fluorescence properties. Furthermore, the probe was successfully conjugated to transferrin, a protein that can transport molecules into cells through receptor-mediated endocytosis. This allowed for the targeted delivery of the fluorescent probe into Hep G2 cells for biological imaging, showcasing the potential of pyrimidine isothiocyanate-based probes in cellular and molecular biology research. rsc.org
| Property | Value | Solvent |
| Fluorescence Quantum Yield | 0.71 - 0.79 | Toluene (B28343), Chloroform |
| Two-Photon Absorption Cross-Section | 953 GM | Toluene |
This table summarizes the key photophysical properties of a two-photon fluorescent probe based on a pyrimidine 2-isothiocyanate core, as reported in the literature. rsc.org
Role in Click Chemistry and Bioconjugation Strategies
The isothiocyanate group is a powerful functional group for bioconjugation due to its specific reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. rsc.orgnih.gov This reaction proceeds under mild conditions and forms a stable thiourea bond, making it an ideal strategy for labeling biomolecules. rsc.org
The application of a pyrimidine 2-isothiocyanate-based fluorescent probe for labeling D-glucosamine and transferrin is a prime example of its role in bioconjugation. rsc.org This covalent modification allows for the attachment of the pyrimidine-based reporter molecule to a biological target, enabling its visualization and tracking. While not a "click chemistry" reaction in the strictest, most modern definition (which typically refers to copper-catalyzed or strain-promoted azide-alkyne cycloadditions), the isothiocyanate-amine ligation is a highly efficient and specific covalent labeling strategy that falls under the broader umbrella of bioconjugation techniques. nih.gov These strategies are fundamental for creating complex biological constructs for diagnostics, therapeutics, and basic research. nih.gov
Development of Linkers and Scaffolds for Chemical Biology
The pyrimidine ring is a well-established scaffold in medicinal and chemical biology due to its presence in nucleic acids and its ability to participate in various biological interactions. nih.govrsc.org The this compound compound combines this privileged scaffold with a reactive linker (the isothiocyanate group).
This dual functionality makes it a valuable tool for chemical biologists. The pyrimidine core can serve as the central framework of a molecule designed to interact with a specific biological target, while the isothiocyanate group provides a means to attach other functional units, such as reporter tags (e.g., fluorophores), affinity labels, or drug molecules. rsc.org The use of a pyrimidine 2-isothiocyanate to build a fluorescent probe for bioimaging is a clear demonstration of its utility as a scaffold that links a fluorophore to a biomolecule-targeting moiety. rsc.org The methoxy (B1213986) group at the 4-position of the pyrimidine ring can also be used to modulate the electronic properties and, consequently, the reactivity and biological activity of the entire scaffold. The versatility of the pyrimidine scaffold continues to be explored for the development of inhibitors for various enzymes, such as kinases, highlighting its importance in drug discovery. nih.govrsc.org
Future Directions and Emerging Research Avenues for 2 Isothiocyanato 4 Methoxypyrimidine
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of 2-Isothiocyanato-4-methoxypyrimidine are prime candidates for integration with flow chemistry and automated synthesis platforms. Isothiocyanates are highly reactive electrophiles, and their synthesis can be hazardous and challenging to control in traditional batch processes. nih.govresearchgate.net Flow chemistry offers significant advantages by enabling precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety profiles. nih.govthieme-connect.com
Continuous-flow reactors can minimize the accumulation of reactive intermediates, reducing the risk of side reactions and decomposition. thieme-connect.com For a molecule like this compound, a flow-based approach would allow for its on-demand generation and immediate use in subsequent reactions, a strategy that is particularly beneficial for unstable reagents. nih.govresearchgate.net This "just-in-time" production minimizes waste and degradation. Automated platforms can then be used to rapidly screen a wide array of nucleophiles, facilitating the creation of large libraries of pyrimidine-based thioureas, thioamides, and other derivatives for biological screening. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Isothiocyanates
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to accumulation of reactive intermediates | Improved safety due to small reaction volumes and better heat transfer nih.gov |
| Reaction Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time thieme-connect.com |
| Scalability | Often requires re-optimization for larger scales | Easier to scale up by running the system for longer periods ("scaling out") |
| Product Purity | May lead to more byproducts and require extensive purification | Often results in higher purity, minimizing downstream purification nih.gov |
| Reagent Stability | Unstable reagents may decompose before reaction is complete | Enables the use of unstable intermediates by generating them "in-situ" researchgate.net |
Exploration of Novel Catalytic Methods for Derivatization
The derivatization of this compound can be significantly advanced through the exploration of novel catalytic methods. While the reaction of isothiocyanates with nucleophiles is well-established, modern catalysis can unlock new reaction pathways and expand the accessible chemical space. mdpi.com
Transition-metal catalysis, for instance, could enable novel cycloaddition reactions or C-H functionalization of the pyrimidine (B1678525) ring, allowing for the introduction of diverse substituents. researchgate.net Photocatalysis is another emerging area that could offer mild and selective methods for derivatization. acs.org Furthermore, organocatalysis could be employed to achieve enantioselective additions to the isothiocyanate group, which is particularly relevant for the synthesis of chiral drug candidates. The development of new catalytic methods would not only provide access to novel derivatives but also contribute to more efficient and sustainable synthetic routes. rsc.org
Table 2: Potential Catalytic Reactions for Derivatization
| Catalytic Method | Potential Transformation | Benefit |
|---|---|---|
| Transition-Metal Catalysis (e.g., Pd, Cu, Ir) | Cross-coupling reactions, C-H activation on the pyrimidine ring researchgate.net | Access to novel scaffolds and complex molecular architectures |
| Photoredox Catalysis | Radical additions to the C=S bond, functionalization under mild conditions acs.org | High selectivity, use of visible light as a sustainable energy source |
| Organocatalysis | Asymmetric synthesis of chiral thioureas and other derivatives | Access to enantiomerically pure compounds for pharmacological studies |
| Biocatalysis (Enzyme-catalyzed reactions) | Highly selective transformations under environmentally benign conditions | Green chemistry approach with high specificity |
Advanced Materials Science Applications
The unique chemical properties of this compound make it a promising candidate for applications in advanced materials science. The isothiocyanate group is an excellent anchoring moiety for covalently attaching the molecule to surfaces or incorporating it into polymer backbones. mdpi.com This could be exploited to develop functional materials with tailored properties.
For example, pyrimidine-containing polymers have been investigated for their antimicrobial and antioxidant properties. acs.org By incorporating this compound into polymers, it may be possible to create materials with enhanced biological activity. Furthermore, the ability of the isothiocyanate group to react with amines and thiols makes it suitable for surface modification of materials like silica (B1680970) or gold nanoparticles, leading to new sensors, catalysts, or drug delivery systems. The methoxypyrimidine core can also contribute to the material's properties through its electronic and hydrogen-bonding capabilities.
Table 3: Potential Applications in Materials Science
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Functional Polymers | Monomer or cross-linking agent | Antimicrobial coatings, stimuli-responsive hydrogels acs.org |
| Surface Modification | Anchoring group for covalent attachment | Biosensors, biocompatible implants, chromatography stationary phases |
| Nanomaterials | Functionalization of nanoparticles (e.g., gold, silica) | Targeted drug delivery systems, diagnostic imaging agents |
| Electronic Materials | Component in organic semiconductors or dyes | Organic light-emitting diodes (OLEDs), dye-sensitized solar cells |
Chemoinformatic Approaches for Compound Space Exploration
Chemoinformatic tools are poised to accelerate the exploration of the chemical space around this compound. broadinstitute.org By leveraging computational methods, researchers can design and prioritize new derivatives with desired properties, saving significant time and resources in the laboratory.
Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity of virtual libraries of this compound derivatives against various biological targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their biological activity, guiding the design of more potent compounds. Furthermore, chemoinformatics can aid in the design of DNA-encoded libraries (DELs), allowing for the synthesis and screening of vast numbers of compounds in a highly efficient manner. nih.govacs.org These computational approaches will be instrumental in unlocking the full therapeutic potential of this molecular scaffold. nih.gov
Table 4: Chemoinformatic Strategies and Their Applications
| Chemoinformatic Approach | Application | Goal |
|---|---|---|
| Virtual Screening / Molecular Docking | Screening virtual libraries of derivatives against protein targets researchgate.net | Identify potential "hit" compounds for further investigation |
| QSAR Modeling | Correlate chemical structure with biological activity | Predict the activity of new compounds and guide lead optimization |
| Pharmacophore Modeling | Identify essential structural features for biological activity | Design novel molecules with improved potency and selectivity |
| DNA-Encoded Library (DEL) Design | Plan the synthesis of large, diverse compound libraries nih.govacs.org | Efficiently explore a vast chemical space for new drug leads |
Sustainable Synthesis and Green Chemistry Innovations for Isothiocyanate Chemistry
Future research on this compound should prioritize the development of sustainable and green synthetic methods. Traditional methods for isothiocyanate synthesis often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.com Green chemistry principles encourage the use of safer, more environmentally benign alternatives.
Recent advancements have focused on the use of elemental sulfur as a green sulfur source for the synthesis of isothiocyanates. mdpi.com Other innovative approaches include the use of enzyme catalysis, reactions in aqueous media, and the development of recyclable catalysts. rsc.orgeurekaselect.com For the pyrimidine core, multicomponent reactions catalyzed by metals like iridium have been shown to be highly efficient and atom-economical. bohrium.comacs.org By adopting these green chemistry innovations, the synthesis of this compound and its derivatives can be made safer, more efficient, and more sustainable. benthamdirect.comeurekaselect.com
Table 5: Comparison of Synthetic Methods for Isothiocyanates
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Methods | Thiophosgene, Carbon Disulfide digitellinc.com | Well-established and versatile | Highly toxic and hazardous reagents |
| Amine-Catalyzed Sulfurization | Isocyanides, Elemental Sulfur rsc.org | Avoids highly toxic reagents, uses waste sulfur digitellinc.com | Requires isocyanide precursors |
| Oxidative Desulfurization | Amines, CS₂, Sodium Persulfate in Water rsc.org | Uses water as a green solvent, good functional group tolerance | Still uses carbon disulfide |
| One-Pot C-H Thiocyanation/Isomerization | Photoinduced reaction acs.org | Atom-economical, avoids pre-functionalization | Substrate scope may be limited |
Q & A
(Basic) What synthetic strategies are recommended for preparing 2-isothiocyanato-4-methoxypyrimidine, and how are reaction conditions optimized?
A common approach involves nucleophilic substitution of a 2-chloro-4-methoxypyrimidine precursor with thiocyanate ions (e.g., potassium thiocyanate). Optimization includes using polar aprotic solvents (e.g., DMF or DMSO) under reflux to enhance reactivity and minimize by-products . Alternatively, introducing the isothiocyanate group via thiourea intermediates under alkaline conditions (e.g., KOH/ethanol) may improve yields, as demonstrated in analogous pyrimidine-thiol syntheses .
(Advanced) How can AI-driven retrosynthesis tools predict viable synthetic pathways for this compound?
AI models like Template_relevance Pistachio and Reaxys leverage reaction databases to identify feasible routes. For example, these tools may propose cyclocondensation of thiourea derivatives with methoxylated precursors or suggest functional group interconversion (FGI) strategies for isothiocyanate installation . Validation via small-scale trials and computational yield prediction (e.g., using DFT calculations) is critical to prioritize pathways .
(Basic) Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify methoxy ( ppm) and isothiocyanate ( ppm for C) groups.
- IR : A sharp peak near 2050–2100 cm confirms the -NCS group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in related pyrimidine-thiones .
(Advanced) How can researchers address contradictions in reported bioactivities of pyrimidine derivatives?
Contradictions often arise from substituent effects or assay variability. Methodological solutions include:
- Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy) and evaluate bioactivity trends .
- Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, Acta Cryst.) to identify consensus mechanisms .
- Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase assays) or cellular models (e.g., cancer cell lines) to isolate mechanisms .
(Basic) What safety protocols are essential when handling reactive isothiocyanate groups?
- Engineering Controls : Use fume hoods to prevent inhalation exposure .
- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Waste Management : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal .
- Emergency Procedures : Immediate rinsing with water for spills or exposure, followed by medical consultation .
(Advanced) Which computational methods elucidate interactions between this compound and biological targets?
- Molecular Docking : Predict binding modes to enzymes (e.g., kinases) using software like AutoDock or Schrödinger.
- MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with -NCS group) for lead optimization .
- QSAR : Corrogate electronic (HOMO/LUMO) and steric parameters with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
